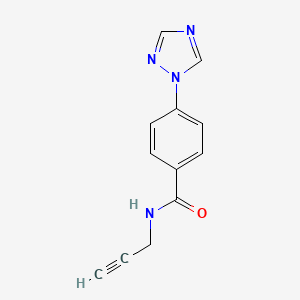
N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide, also known as propargyl-1,2,4-triazole-3-carboxamide (PTAC), is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Mecanismo De Acción
The exact mechanism of action of PTAC is still under investigation, but it is believed to interact with various enzymes and proteins in the body, leading to changes in their activity and function. PTAC has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest, as well as to exhibit antibacterial and antiviral activities by disrupting the cell membrane and inhibiting viral replication.
Biochemical and physiological effects:
PTAC has been shown to have a low toxicity profile and minimal side effects, making it a promising candidate for further development as a therapeutic agent. It has been shown to have a high affinity for certain receptors in the body, including the adenosine receptor, which is involved in various physiological processes such as inflammation, pain, and sleep regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PTAC is its ease of synthesis and purification, as well as its versatility as a building block for the synthesis of various compounds. However, its low solubility in water and some organic solvents may limit its use in certain applications, and further studies are needed to fully understand its mechanism of action and potential toxicity.
Direcciones Futuras
There are numerous future directions for the research and development of PTAC, including the synthesis of novel biologically active compounds, the development of metal-based catalysts for organic transformations, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its interactions with other compounds and proteins in the body.
Métodos De Síntesis
PTAC can be synthesized through a simple and efficient method involving the reaction of 4-(1,2,4-triazol-1-yl)benzoic acid with propargylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product can then be purified through recrystallization or chromatographic techniques.
Aplicaciones Científicas De Investigación
PTAC has been extensively investigated for its potential as a versatile building block for the synthesis of various biologically active compounds, including antimicrobial, anticancer, and antiviral agents. It has also been used as a ligand for the development of metal-based catalysts for organic transformations and as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-2-7-14-12(17)10-3-5-11(6-4-10)16-9-13-8-15-16/h1,3-6,8-9H,7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGWKHGRWPAKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[1-(2,4-dichlorophenyl)ethyl-methylsulfamoyl]pyrrolidine-2-carboxylate](/img/structure/B7545512.png)
![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B7545522.png)
![5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide](/img/structure/B7545525.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B7545536.png)

![N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7545541.png)
![5-Chloro-4-[[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole](/img/structure/B7545548.png)

![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)

![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B7545572.png)

